2,6-Difluoro-3-methylaniline
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Overview
Description
2,6-Difluoro-3-methylaniline is an organic compound with the molecular formula C7H7F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 6 positions, and a methyl group is substituted at the 3 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methylaniline typically involves the introduction of fluorine atoms and a methyl group onto the aniline ring. One common method includes the nitration of 2,6-difluorotoluene followed by reduction to yield the desired aniline derivative. Another method involves the direct fluorination of 3-methylaniline using suitable fluorinating agents under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylaniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid under controlled temperatures.
Halogenation: Can be achieved using halogenating agents such as chlorine or bromine in the presence of a catalyst.
Reduction: Commonly performed using reducing agents like hydrogen gas in the presence of a metal catalyst.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Difluoro-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of new drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: Lacks the methyl group at the 3 position, resulting in different chemical properties and reactivity.
3-Methylaniline: Does not have fluorine atoms, leading to distinct electronic effects and reaction pathways.
2,6-Dichloro-3-methylaniline:
Uniqueness
2,6-Difluoro-3-methylaniline is unique due to the combined presence of fluorine atoms and a methyl group, which imparts specific electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and potential for use in various applications compared to its non-fluorinated or differently substituted analogs .
Properties
IUPAC Name |
2,6-difluoro-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJSSZHDRBGNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566998 |
Source
|
Record name | 2,6-Difluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-63-8 |
Source
|
Record name | 2,6-Difluoro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144851-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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